molecular formula C18H17N3O3 B2914632 2-((4-ethoxyphenyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 610756-83-7

2-((4-ethoxyphenyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2914632
CAS No.: 610756-83-7
M. Wt: 323.352
InChI Key: RQBGUEOUQNOTTP-UHFFFAOYSA-N
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Description

2-((4-Ethoxyphenyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a pyrido[1,2-a]pyrimidine derivative characterized by a 4-ethoxyphenylamino substituent at position 2, a methyl group at position 9, and a carbaldehyde functional group at position 2. The pyrido-pyrimidine scaffold is a bicyclic heteroaromatic system that has garnered attention in medicinal chemistry due to its bioisosteric relationship with quinolinones, enabling diverse biological activities such as analgesic, antitumor, and enzyme inhibitory effects .

Properties

IUPAC Name

2-(4-ethoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-24-14-8-6-13(7-9-14)19-16-15(11-22)18(23)21-10-4-5-12(2)17(21)20-16/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBGUEOUQNOTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=C(C3=N2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-ethoxyphenyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a member of the pyridopyrimidine family, which has garnered attention due to its potential biological activities. This article focuses on its biological activity, particularly its anti-inflammatory and anticancer properties, supported by various research findings and case studies.

  • Chemical Formula : C18H17N3O3
  • CAS Number : 610756-83-7
  • Molecular Weight : 313.35 g/mol

Anti-inflammatory Activity

Recent studies have demonstrated that pyridopyrimidine derivatives exhibit significant anti-inflammatory effects. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Inhibition of COX Enzymes

A review highlighted the structure–activity relationships (SARs) of pyrimidine derivatives, indicating that certain modifications can enhance their inhibitory effects on COX enzymes. For instance, compounds with specific substituents showed IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, with some derivatives demonstrating comparable potency to established anti-inflammatory drugs like celecoxib .

CompoundIC50 (COX-1)IC50 (COX-2)
2-(4-Ethoxyphenyl)amino derivative19.45 μM31.4 μM
Celecoxib-0.04 μM

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Pyridopyrimidine derivatives are known to interact with various molecular targets involved in cancer progression.

Targeting EPH Receptors

Research has indicated that some pyridopyrimidine derivatives can target the ephrin receptor (EPH) family of proteins, which are often overexpressed in cancers. This interaction may lead to reduced tumor growth and metastasis .

Case Studies

  • In Vivo Studies : In animal models, compounds similar to this compound have shown promising results in reducing inflammation and tumor size when administered at specific dosages.
  • Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with COX enzymes, suggesting that structural modifications can enhance their biological efficacy .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrido[1,2-a]pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
Target Compound : 2-((4-Ethoxyphenyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2: 4-Ethoxyphenylamino; 3: CHO; 9: CH₃ 351.37 g/mol* Expected enhanced lipophilicity; potential antitumor activity (inferred from structural class)
2-[(4-Chlorophenyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2: 4-Chlorophenylamino; 3: CHO; 9: CH₃ 341.76 g/mol Chlorine’s electron-withdrawing effect may reduce bioavailability; uncharacterized activity
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (9c) 2: 4-Fluorophenyl; 3: CHO 242.24 g/mol Antitumor activity (specific targets not reported); 87% synthetic yield
9-Methyl-4-oxo-2-thiomorpholin-4-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2: Thiomorpholine; 3: CHO; 9: CH₃ 333.40 g/mol Thiomorpholine may improve metabolic stability; industrial-grade availability
Ethyl (E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate 2: 4-Methoxyphenoxy; 3: Ester/cyano 419.42 g/mol Methoxy group enhances electron density; used in kinase inhibition studies
2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2: Spirocyclic amine; 3: CHO; 9: CH₃ 361.37 g/mol Spirocyclic structure may confer conformational rigidity for target binding

*Calculated using PubChem’s molecular weight calculator.

Key Differences in Substituent Effects

  • Ethoxyphenylamino vs. Halogenated Analogues: The ethoxy group (-OCH₂CH₃) in the target compound is less electronegative than chlorine or fluorine in analogues (e.g., 4-chlorophenyl or 4-fluorophenyl derivatives).
  • Carbaldehyde Group : The aldehyde at position 3 is a reactive electrophilic site, common in analogues like 9c and 9d . It may form Schiff bases with biological nucleophiles (e.g., lysine residues), contributing to mechanism-based enzyme inhibition.

Q & A

Basic: What synthetic methodologies are employed for the preparation of this compound?

Answer:
The compound can be synthesized via condensation reactions, such as reacting intermediates like 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with substituted amines (e.g., benzylamines) in boiling ethanol. Post-synthesis, structural confirmation is achieved through elemental analysis and 1H NMR spectroscopy. Notably, aromatic proton signals in the pyrido-pyrimidine core exhibit distinct shifts in weak magnetic fields, aiding structural validation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
1H NMR is pivotal for identifying aromatic proton environments, particularly shifts in the pyrido-pyrimidine core and substituents like the 4-ethoxyphenyl group. Elemental analysis ensures stoichiometric purity. Advanced studies may incorporate 13C NMR or HSQC for carbon backbone verification, though these were not explicitly detailed in the reviewed literature .

Advanced: How does bioisosteric replacement of the pyrido-pyrimidine core influence pharmacological activity?

Answer:
Bioisosterism between 4-hydroxyquinolin-2-one and pyrido-pyrimidine nuclei has been demonstrated in analgesic studies. For example, N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides showed comparable activity to quinolinone analogues in the "acetic acid writhing" model. Researchers should systematically compare substituent effects (e.g., ethoxy vs. benzyl groups) using in vivo assays and computational docking to map binding interactions .

Advanced: What experimental design optimizes structure-activity relationship (SAR) studies for this compound?

Answer:

Variable Substituents: Synthesize derivatives with modifications at the 4-ethoxyphenyl and carbaldehyde positions.

Biological Testing: Use standardized models (e.g., acetic acid-induced writhing) to quantify analgesic efficacy.

Data Correlation: Apply multivariate analysis to link substituent electronic/hydrophobic properties with activity.

Control Comparisons: Include bioisosteric analogues (e.g., quinolinones) to validate mechanistic hypotheses .

Advanced: How can researchers address discrepancies in biological activity data across structural analogues?

Answer:
Contradictions may arise from differences in metabolic stability, solubility, or off-target interactions. Mitigation strategies include:

  • Pharmacokinetic Profiling: Assess bioavailability and clearance rates.
  • Selectivity Assays: Screen against related receptors/enzymes (e.g., COX-1/COX-2 for analgesics).
  • Crystallography: Resolve 3D structures of target-ligand complexes to identify critical binding motifs.
    Refer to for SAR patterns observed in pyrido-pyrimidine vs. quinolinone derivatives .

Advanced: What in vivo models are suitable for evaluating the compound’s therapeutic potential?

Answer:
The "acetic acid writhing" model in mice is a validated approach for assessing analgesic efficacy. Advanced studies may incorporate:

  • Formalin Test: To differentiate peripheral vs. central analgesic mechanisms.
  • Thermal Hyperalgesia Models: For neuropathic pain assessment.
    Dose-response curves and comparator drugs (e.g., indomethacin) should be included for benchmarking .

Basic: What are the key safety considerations during laboratory handling?

Answer:
While specific data for this compound is limited, general precautions for pyrido-pyrimidines include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal: Follow institutional guidelines for organic solvents and reactive intermediates .

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